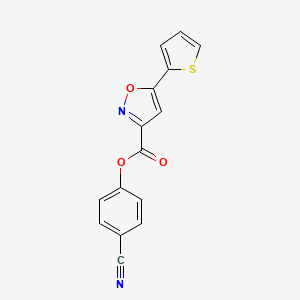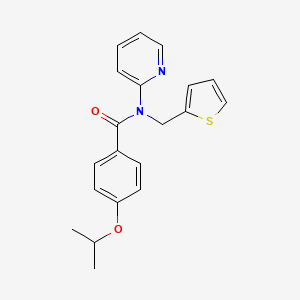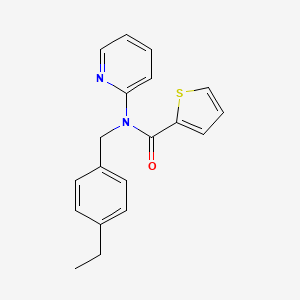![molecular formula C19H37N3O B11351158 2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B11351158.png)
2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexyl group, and a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-chloromethylpyridine, which is then reacted with N-ethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as water at a temperature of 60-70°C for about 2 hours. After cooling to room temperature, potassium carbonate is added to neutralize the reaction mixture, and the product is isolated by separation and drying .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-ethylpiperazin-1-yl)-N’-hydroxyethanimidamide: Similar structure with a piperazine ring and ethyl groups.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a piperazine ring with a methyl group.
Uniqueness
2-ethyl-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H37N3O |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-ethyl-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]butanamide |
InChI |
InChI=1S/C19H37N3O/c1-4-17(5-2)18(23)20-16-19(10-8-7-9-11-19)22-14-12-21(6-3)13-15-22/h17H,4-16H2,1-3H3,(H,20,23) |
Clave InChI |
PSGXFESQTRPROA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)NCC1(CCCCC1)N2CCN(CC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-nitrobenzamide](/img/structure/B11351081.png)

![5-phenyl-N-[2-(phenylcarbonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11351096.png)


![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11351113.png)

![N-(4-methylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11351119.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11351139.png)

![2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11351152.png)

![3-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11351166.png)

